molecular formula C16H11ClN2O2 B12575026 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione CAS No. 613667-33-7

6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione

Cat. No.: B12575026
CAS No.: 613667-33-7
M. Wt: 298.72 g/mol
InChI Key: AHRCYRKIEWJDCB-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group at the 6-position and a phenyl group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with urea under acidic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the 4-chlorophenyl group but has a different heterocyclic core.

    6-(4-chlorophenyl)imidazo[2,1-b]thiazole: Contains a similar substitution pattern but with an imidazo-thiazole core.

Uniqueness

6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

613667-33-7

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(20)19-16(21)18-14/h1-9H,(H2,18,19,20,21)

InChI Key

AHRCYRKIEWJDCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)NC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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